molecular formula C18H15FN2O3S B2576878 N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine CAS No. 823828-59-7

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

Cat. No. B2576878
M. Wt: 358.39
InChI Key: BIVKSKXREFGSBE-UHFFFAOYSA-N
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Description

“N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine” is a chemical compound with the molecular formula C18H15FN2O3S . It has an average mass of 358.387 Da and a monoisotopic mass of 358.078735 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-arylethynylsulfonamides have been oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance . DFT calculations indicate that DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums to trigger the reaction .

Scientific Research Applications

Catalytic Applications

Catalytic processes play a crucial role in the efficient synthesis of oxazolidinones, a class of compounds with various applications. For instance, the study by Osberger and White (2014) highlights a Pd(II)/bis-sulfoxide/Brønsted acid catalyzed allylic C–H oxidation reaction that facilitates the synthesis of oxazolidinones from N-Boc amines. This method provides a new route to oxazolidinones with good yields and excellent diastereoselectivities, showcasing the potential of such catalysts in enhancing regioselectivity and yield in organic synthesis (Thomas J Osberger, M. White, 2014).

Synthesis of Complex Molecules

The synthesis of complex molecules, especially those with potential biological activity, often requires precise control over the stereochemistry and functional group introduction. A study by Olivares-Romero et al. (2012) on the asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes demonstrates the utility of such catalysts in achieving high stereocontrol. This method allows for the efficient synthesis of oxaziridines and showcases the role of the sulfonyl group as an effective directing group (J. L. Olivares‐Romero, Zhi Li, Hisashi Yamamoto, 2012).

Material Science

In material science, the development of new materials with tailored properties is of paramount importance. The study by Sun et al. (2015) explores the use of various amines as nucleophilic hardeners for bis-benzoxazine monomers, leading to improved thermosetting resins with enhanced chemical structure, material properties, and processability. This research highlights the potential of using sophisticated organic molecules in the development of new materials with specific desired properties (JiaQin Sun, Wei Wei, Yazhen Xu, Jiehao Qu, Xiangdong Liu, T. Endo, 2015).

Safety And Hazards

The safety data sheet for 1-Ethynyl-4-fluorobenzene, a related compound, indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVKSKXREFGSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

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